Pgf2alpha isopropyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

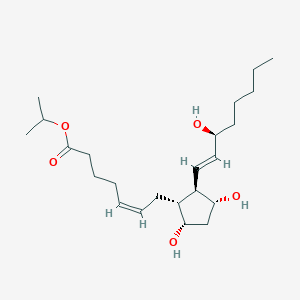

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,21-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPABVZYYTCHNMK-YNRDDPJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53764-90-2 |

Source

|

| Record name | Prostaglandin F2 isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINOPROST ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8V9F4GQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PGF2alpha isopropyl ester synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of PGF2α Isopropyl Ester

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and purification of Prostaglandin F2α (PGF2α) isopropyl ester. We will delve into the foundational synthetic strategies for the prostaglandin core, detail the critical esterification step, and present robust methodologies for purification and analytical characterization, emphasizing the rationale behind key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for PGF2α Isopropyl Ester

Prostaglandin F2α (PGF2α, also known as Dinoprost) is a biologically active lipid compound derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] It mediates a wide range of physiological and pathological processes, including inflammation and smooth muscle contraction.[1][2] While PGF2α itself has potent biological activity, its therapeutic application, particularly in ophthalmology for the treatment of glaucoma, is limited by its poor corneal penetration due to its hydrophilic nature as a carboxylic acid.

Esterification of the C-1 carboxyl group to form PGF2α isopropyl ester serves as a prodrug strategy.[3][4][5] The resulting ester is more lipophilic, significantly enhancing its ability to penetrate the cornea.[5][6] Once absorbed, endogenous esterases within the eye hydrolyze the ester bond, releasing the active PGF2α free acid, which then acts on prostanoid FP receptors to increase uveoscleral outflow and reduce intraocular pressure.[3][7] This approach forms the basis for several successful glaucoma medications, including the PGF2α analog latanoprost (an isopropyl ester).[3][5][8]

Foundational Synthesis of the PGF2α Core Structure

The synthesis of the complex PGF2α molecule, with its five-membered ring and multiple stereocenters, has been a significant challenge in organic chemistry. Understanding the core synthesis is essential before approaching the final esterification step.

The Corey Synthesis: A Landmark Approach

The classic and most influential route to prostaglandins is the Corey synthesis, developed by E.J. Corey.[9][10][11] This lengthy but highly effective strategy involves constructing the bicyclic "Corey lactone" as a key intermediate. The synthesis is characterized by its stereocontrol, allowing for the precise arrangement of the chiral centers. Key transformations in this pathway include Diels-Alder and Baeyer-Villiger reactions, followed by the sequential installation of the two side chains using Wittig and Horner-Wadsworth-Emmons reactions.[9] While foundational, the numerous steps can result in low overall yields, making it costly for industrial production.[12]

Modern Synthetic Developments

More recent synthetic strategies have focused on improving efficiency and reducing the number of steps. These include:

-

Organocatalytic Approaches: Researchers have developed concise syntheses using organocatalysis. For instance, an aldol cascade reaction using proline can rapidly create a key bicyclic enal intermediate with high enantiomeric excess, significantly shortening the path to PGF2α and its analogs.[8][13][14]

-

Catalyst-Controlled Routes: Advanced methods, such as Rh-catalyzed Suzuki–Miyaura reactions, can establish three contiguous stereocenters in a single step, offering a highly efficient and stereocontrolled route to the prostaglandin core.[15]

-

Pot-Economical Synthesis: Strategies that combine multiple reaction steps into a single vessel ("pot-economical") have been developed for analogs like latanoprost, dramatically increasing efficiency and reducing waste.[16]

The overall workflow from a late-stage PGF2α precursor to the final purified product is summarized in the diagram below.

Caption: Overall workflow for PGF2α isopropyl ester production.

Core Directive: Esterification of PGF2α

The pivotal step is the conversion of the PGF2α free acid to its isopropyl ester. The choice of method is critical to avoid side reactions, protect sensitive functional groups, and ensure high yield and purity.

Chemical Esterification Methods

Traditional acid-catalyzed methods like Fischer esterification are generally unsuitable for complex molecules like prostaglandins due to the harsh conditions (strong acid, high heat) which can cause degradation and isomerization. Milder methods are required.

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[17] It proceeds under mild, neutral conditions, making it suitable for sensitive substrates. However, the dicyclohexylurea (DCU) byproduct can be difficult to remove completely.

-

Alkyl Halide Esterification: Another common approach involves deprotonating the carboxylic acid with a non-nucleophilic base (e.g., cesium carbonate) to form the carboxylate salt, which is then reacted with an alkyl halide, such as 2-iodopropane.[18] This method is effective and often used in the synthesis of prostaglandin analogs.

Enzymatic Esterification: A Green and Selective Approach

Enzymatic catalysis offers a highly selective and environmentally friendly alternative. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are particularly effective.[14]

Causality and Trustworthiness: The expertise in choosing enzymatic esterification lies in its exquisite chemoselectivity. The enzyme specifically targets the carboxylic acid, leaving the multiple hydroxyl groups on the PGF2α core untouched, thereby eliminating the need for complex protection-deprotection steps. This is a self-validating system because the enzyme's natural specificity prevents the formation of common byproducts seen in less selective chemical methods. The reaction proceeds under very mild conditions (e.g., room temperature to ~35°C), preserving the integrity of the thermally sensitive prostaglandin structure.[14][19]

Caption: Simplified schematic of enzymatic esterification.

Experimental Protocol: Enzymatic Synthesis of PGF2α Isopropyl Ester

This protocol is adapted from methodologies described for prostaglandin analogs.[14]

-

Preparation: To a solution of PGF2α free acid (1 equivalent) in isopropyl alcohol (which serves as both the solvent and the esterifying agent), add an immobilized lipase such as Novozym 435 (e.g., 50% by weight of the PGF2α).

-

Reaction: Stir the suspension at a controlled temperature, typically between 30-40°C.[14][19] The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC, until the starting material is consumed (typically 18-24 hours).

-

Work-up: Upon completion, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused, adding to the process's efficiency.

-

Isolation: Evaporate the excess isopropyl alcohol from the filtrate under reduced pressure to yield the crude PGF2α isopropyl ester as an oil.

Purification Methodologies: Achieving Clinical-Grade Purity

Purification is arguably the most critical phase, as the final product must be free of process-related impurities and, most importantly, diastereoisomers that may have different pharmacological profiles or cause adverse effects.[10][11][20] A multi-step purification process is standard for achieving the high purity required for pharmaceutical applications.[10][20]

Step 1: Gravimetric Column Chromatography

The first step for purifying the crude ester is typically flash or gravimetric column chromatography on silica gel.[13][14][19][21] This step is designed to remove bulk impurities, such as any unreacted starting material and major byproducts.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in n-hexane or methyl tert-butyl ether.[13][20] The precise gradient is determined by preliminary TLC analysis.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

To separate the desired product from closely related impurities, particularly diastereoisomers (e.g., the 15-S epimer), preparative HPLC is essential.[10][11][20] Both normal-phase and reverse-phase systems can be employed.

Expert Insight: Normal-phase HPLC on a silica column is often preferred for industrial-scale purification of these moderately polar compounds.[20] It allows for the use of organic solvents that are more easily removed by evaporation compared to the aqueous eluents used in reverse-phase HPLC.[11] This choice directly impacts process efficiency and cost.

Experimental Protocol: Preparative HPLC Purification

This protocol is based on the purification of latanoprost, a closely related analog.[20]

-

System: A preparative HPLC system equipped with a large-diameter column packed with silica (e.g., 15 µm particle size).

-

Sample Preparation: Dissolve the product from the initial chromatography step in the mobile phase.

-

Elution: Elute with a single, optimized eluant, such as methyl tert-butyl ether.[20] Using a single eluant simplifies solvent recovery and recycling on an industrial scale.

-

Detection: Monitor the elution using a UV detector at a low wavelength (e.g., 215 nm) where the prostaglandin backbone absorbs.

-

Fraction Collection: Collect fractions corresponding to the main product peak. It is crucial to also collect "unsuitable fractions" in the tails of the main peak, which may be enriched with impurities but still contain the product. These can be re-chromatographed to improve overall yield.[20]

-

Solvent Removal: Combine the pure fractions and remove the solvent by distillation under reduced pressure.

Step 3: Final Filtration Steps

After HPLC, final polishing steps are performed to remove any residual impurities or particulates.

-

Silica Filtration: The concentrated product is dissolved in a solvent mixture (e.g., n-heptane and 2-propanol) and passed through a pad of silica gel.[10] This removes any potential leachables from the HPLC column.

-

Membrane Filtration: The final, pure oil is dissolved in a volatile solvent like acetone and filtered through a fine membrane filter (e.g., 0.22 µm) to ensure sterility and remove any particulate matter.[10][20] The solvent is then removed under vacuum at a controlled temperature (e.g., ≤ 40°C) to yield the final pure product.

Sources

- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. data.epo.org [data.epo.org]

- 11. EP2208724B1 - Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alfa - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. air.unimi.it [air.unimi.it]

- 14. chemicalbook.com [chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US6689901B2 - Process and intermediates to prepare latanoprost - Google Patents [patents.google.com]

- 19. CA2724734A1 - Esterification process of prostaglandins and analogues thereof - Google Patents [patents.google.com]

- 20. EP2208724A1 - Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alfa - Google Patents [patents.google.com]

- 21. US6927300B2 - Process for the preparation of Latanoprost - Google Patents [patents.google.com]

The Ocular Hypotensive Mechanism of PGF2α Isopropyl Ester in Glaucoma: A Technical Guide

Abstract

Prostaglandin F2α (PGF2α) analogues represent a cornerstone in the medical management of glaucoma, primarily due to their profound efficacy in lowering intraocular pressure (IOP). This technical guide provides an in-depth exploration of the mechanism of action of PGF2α isopropyl ester, a prodrug of PGF2α, and its analogues such as latanoprost. We will dissect the molecular and cellular signaling pathways that govern its therapeutic effect, focusing on the enhancement of uveoscleral outflow and the secondary modulation of the trabecular meshwork. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and practical insights into the experimental validation of this drug class's activity.

Introduction: The Paradigm Shift in Glaucoma Therapy

The advent of PGF2α analogues revolutionized glaucoma treatment by introducing a novel mechanism for IOP reduction.[1] Unlike previous therapies that primarily focused on decreasing aqueous humor production or increasing its outflow through the conventional trabecular meshwork pathway, PGF2α analogues primarily enhance the uveoscleral outflow pathway.[1] PGF2α isopropyl ester, a more lipophilic prodrug, improves corneal penetration and is subsequently hydrolyzed by corneal esterases to the biologically active PGF2α acid.[2] This guide will elucidate the intricate mechanisms that underpin the ocular hypotensive effects of this important class of drugs.

Primary Mechanism of Action: Enhancement of Uveoscleral Outflow

The principal mechanism by which PGF2α isopropyl ester lowers IOP is by increasing the outflow of aqueous humor through the uveoscleral pathway.[3] This pathway involves the flow of aqueous humor through the ciliary muscle, suprachoroidal space, and sclera. The effect of PGF2α is not on aqueous humor production but rather on the remodeling of the extracellular matrix (ECM) of the ciliary muscle, which reduces hydraulic resistance and facilitates fluid egress.

FP Receptor Activation and Downstream Signaling

PGF2α exerts its effects by binding to the prostanoid FP receptor, a G-protein coupled receptor (GPCR).[4][5] The FP receptor is predominantly coupled to the Gqα subunit of heterotrimeric G proteins.[6]

-

Activation of Phospholipase C (PLC): Upon ligand binding, the activated Gqα subunit stimulates phospholipase C (PLC).

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The rise in intracellular calcium, along with DAG, activates protein kinase C (PKC).[3][7]

The activation of this signaling cascade is a critical initiating event in the downstream cellular responses that lead to increased uveoscleral outflow.

Caption: PGF2α FP Receptor Signaling Pathway in Ciliary Muscle Cells.

The Role of Matrix Metalloproteinases (MMPs) in ECM Remodeling

A key consequence of FP receptor activation is the upregulation and secretion of matrix metalloproteinases (MMPs) by ciliary muscle cells.[8][9][10] MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix, such as collagens and proteoglycans.[8]

-

Increased MMP Expression and Activity: Studies have demonstrated that PGF2α and its analogues significantly increase the expression and activity of several MMPs, including MMP-1 (collagenase-1), MMP-2 (gelatinase-A), MMP-3 (stromelysin-1), and MMP-9 (gelatinase-B) in ciliary muscle cells.[8][9]

-

ECM Degradation and Tissue Remodeling: The increased MMP activity leads to the degradation of collagen bundles and other ECM components within the ciliary muscle. This remodeling creates wider spaces between the muscle fibers, reducing the resistance to aqueous humor outflow through the uveoscleral pathway.[10]

The table below summarizes the quantitative data on the PGF2α-induced upregulation of MMPs in ocular tissues.

| MMP Target | Fold Increase (vs. Control) | Ocular Tissue/Cell Type | PGF2α Analogue | Reference |

| proMMP-1 | 2.54 ± 0.33 | Human Ciliary Smooth Muscle Cells | 10 nM PGF2α | [8] |

| proMMP-3 | 2.28 ± 0.13 | Human Ciliary Smooth Muscle Cells | 10 nM PGF2α | [8] |

| MMP-1 | 1.89 ± 0.16 | Monkey Iris Root | PGF2α-IE | [8] |

| MMP-2 | 2.29 ± 0.53 | Monkey Iris Root | PGF2α-IE | [8] |

| MMP-3 | 3.07 ± 0.84 | Monkey Iris Root | PGF2α-IE | [8] |

| MMP-2 Secretion | 2.12 ± 0.32 | Human Ciliary Muscle Cells | 1 µM PGF2α | [3] |

Secondary Mechanism of Action: Modulation of the Trabecular Meshwork

While the primary effect of PGF2α isopropyl ester is on the uveoscleral outflow, evidence suggests a secondary, albeit less pronounced, effect on the conventional outflow pathway through the trabecular meshwork (TM).[11]

FP Receptors in the Trabecular Meshwork

Functional FP receptors have been identified in human trabecular meshwork cells.[12] Activation of these receptors can initiate signaling cascades similar to those in the ciliary muscle, potentially influencing TM cell behavior and ECM composition.

Effects on Trabecular Meshwork Contractility and ECM

The signaling pathways in the TM are complex and involve multiple factors. While PGF2α analogues are not primarily known for altering TM contractility, their influence on the ECM is more established.

-

MMP Upregulation in TM: Similar to the ciliary muscle, PGF2α analogues can induce the expression of MMPs in trabecular meshwork cells, which may contribute to the remodeling of the ECM in the juxtacanalicular region, thereby reducing outflow resistance.[11]

-

Interaction with Rho Kinase Pathway: The Rho/Rho kinase (ROCK) signaling pathway is a key regulator of TM contractility and ECM deposition, with ROCK inhibitors being a newer class of glaucoma medication that directly targets the TM.[2] While PGF2α analogues do not directly inhibit ROCK, there may be crosstalk between the FP receptor and Rho signaling pathways. Some studies suggest that the ECM remodeling induced by PGF2α may indirectly influence the biomechanical properties of the TM that are also modulated by the Rho kinase pathway.

Caption: Dual Mechanism of Action of PGF2α Isopropyl Ester.

Experimental Protocols for Mechanistic Validation

The elucidation of the mechanism of action of PGF2α isopropyl ester has been dependent on a variety of in vitro, ex vivo, and in vivo experimental models. Here, we provide an overview of key methodologies.

Ex Vivo Perfusion of Human Anterior Segments

This model is invaluable for studying aqueous humor dynamics in a system that closely mimics the in vivo environment.

Protocol:

-

Tissue Preparation: Obtain human donor eyes and dissect the anterior segment, removing the lens, iris, and vitreous body.

-

Mounting: Mount the anterior segment in a specialized perfusion chamber.

-

Perfusion: Perfuse the anterior chamber with a culture medium at a constant flow rate or pressure using a syringe pump and pressure transducer system.

-

Drug Administration: After establishing a stable baseline outflow facility, introduce PGF2α isopropyl ester or its active acid form into the perfusion medium.

-

Data Acquisition: Continuously monitor the intraocular pressure to calculate changes in outflow facility over time using the Goldmann equation.

-

Tissue Analysis: At the end of the experiment, the tissues can be collected for histological or molecular analysis (e.g., MMP expression).

Gelatin Zymography for MMP Activity

Gelatin zymography is a sensitive technique to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Protocol:

-

Sample Preparation: Culture human ciliary muscle or trabecular meshwork cells and treat with PGF2α isopropyl ester. Collect the conditioned media.

-

Electrophoresis: Run the conditioned media on a non-reducing SDS-polyacrylamide gel containing gelatin.

-

Renaturation and Incubation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature. Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantification: The intensity of the clear bands can be quantified using densitometry to determine the relative MMP activity.

Caption: Experimental Workflows for Mechanistic Validation.

Conclusion and Future Directions

The mechanism of action of PGF2α isopropyl ester in glaucoma is a well-established paradigm of targeted drug action. Its primary effect on increasing uveoscleral outflow through FP receptor-mediated MMP upregulation and subsequent ECM remodeling in the ciliary muscle is a testament to the power of understanding cellular signaling in drug development. The secondary effects on the trabecular meshwork, while less pronounced, highlight the complexity of aqueous humor dynamics and the potential for multi-target therapeutic approaches.

Future research in this area may focus on:

-

Elucidating the full spectrum of downstream signaling pathways activated by FP receptors in ocular tissues.

-

Investigating the long-term effects of PGF2α analogues on the structural integrity and function of the uveoscleral and trabecular outflow pathways.

-

Developing novel drug delivery systems that can provide sustained release of PGF2α analogues, improving patient compliance and therapeutic outcomes.

-

Exploring the potential for combination therapies that target both the uveoscleral and trabecular outflow pathways for a more comprehensive IOP-lowering effect.

By continuing to unravel the intricate molecular mechanisms of PGF2α analogues, the scientific community can pave the way for even more effective and safer treatments for glaucoma, a leading cause of irreversible blindness worldwide.

References

-

Gaton, D. D., Sagara, T., Lindsey, J. D., Gabelt, B. T., Kaufman, P. L., & Weinreb, R. N. (2001). Increased matrix metalloproteinases 1, 2, and 3 in the monkey uveoscleral outflow pathway after topical prostaglandin F(2 alpha)-isopropyl ester treatment. Archives of ophthalmology (Chicago, Ill. : 1960), 119(8), 1165–1170. [Link]

-

Kunapuli, P., & Kasyanov, A. (2011). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in pharmacology, 2, 33. [Link]

-

Buffault, J., Labbé, A., Hamard, P., Brignole-Baudouin, F., & Baudouin, C. (2020). Glaucoma: Novel antifibrotic therapeutics for the trabecular meshwork. Journal of clinical medicine, 9(5), 1385. [Link]

-

Sales, K. J., Jabbour, H. N., & Milne, S. A. (2008). Prostaglandin E2 and F2alpha activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and cellular endocrinology, 285(1-2), 51–61. [Link]

-

Husain, S., Jafri, F., & Crosson, C. E. (2005). Acute effects of PGF2alpha on MMP-2 secretion from human ciliary muscle cells: a PKC- and ERK-dependent process. Investigative ophthalmology & visual science, 46(5), 1706–1713. [Link]

-

Husain, S., Jafri, F., & Crosson, C. E. (2005). Acute Effects of PGF2 on MMP-2 Secretion from Human Ciliary Muscle Cells: A PKC- and ERK-Dependent Process. Investigative Ophthalmology & Visual Science, 46(5), 1706-1713. [Link]

-

Young, R. D., & Quantock, A. J. (2018). From nano to macro: Studying the hierarchical structure of the corneal extracellular matrix. Micron (Oxford, England : 1993), 107, 37–46. [Link]

-

Lee, J. Y., & Realini, T. (2013). Glaucoma Pipeline Drugs: Targeting the Trabecular Meshwork. American Academy of Ophthalmology. EyeNet Magazine, 33-35. [Link]

-

Arendt, M. A., & Stack, M. S. (2017). Methods for the visualization and analysis of extracellular matrix protein structure and degradation. Methods in cell biology, 139, 147–167. [Link]

-

Wikipedia contributors. (2023, December 12). Prostaglandin F receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Sales, K. J., Jabbour, H. N., & Milne, S. A. (2008). Prostaglandin E2 and F2alpha activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and cellular endocrinology, 285(1-2), 51–61. [Link]

-

Lindsey, J. D., Kashiwagi, K., Kashiwagi, F., & Weinreb, R. N. (1997). Prostaglandins increase matrix metalloproteinase release from human ciliary smooth muscle cells. Investigative ophthalmology & visual science, 38(11), 2214–2223. [Link]

-

Bahler, C. K., Fautsch, M. P., Hann, C. R., & Johnson, D. H. (2005). Prostaglandins increase trabecular meshwork outflow facility in cultured human anterior segments. American journal of ophthalmology, 139(4), 666–673. [Link]

-

Weinreb, R. N., Kashiwagi, K., Kashiwagi, F., Tsukahara, S., & Lindsey, J. D. (1997). Prostaglandins increase proMMP-1 and proMMP-3 secretion by human ciliary smooth muscle cells. Investigative ophthalmology & visual science, 38(13), 2772–2780. [Link]

-

Toris, C. B. (2013). Uveoscleral Outflow. Glaucoma Today, 35-37. [Link]

-

Nilsson, S. F., Drecoll, E., & Lütjen-Drecoll, E. (2009). Measurement of Uveoscleral Outflow in Humans. In Glaucoma (pp. 161-169). Springer, Berlin, Heidelberg. [Link]

-

Stamer, W. D., Acott, T. S., & Perkumas, K. (2024). Consensus Recommendations for Studies of Outflow Facility and Intraocular Pressure Regulation Using Ex Vivo Perfusion Approaches. Investigative Ophthalmology & Visual Science, 65(14), 32. [Link]

-

Denis, P. (2023). How latanoprost changed glaucoma management. E-journal of the European Vision and Eye Research, 5(2), 1-6. [Link]

-

Robert, P. Y., Chassine, T., & Granger, B. (2022). The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma. Journal of clinical medicine, 11(4), 1001. [Link]

-

Deng, H., & Chen, C. (2011). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in pharmacology, 2, 33. [Link]

-

Hernandez, M. R., & Gong, H. (2016). Quantitative Microstructural Analysis of Cellular and Tissue Remodeling in Human Glaucoma Optic Nerve Head. Investigative ophthalmology & visual science, 57(9), OCT106–OCT116. [Link]

-

Stamer, W. D., Acott, T. S., & Perkumas, K. (2024). Consensus Recommendations for Studies of Outflow Facility and Intraocular Pressure Regulation Using Ex Vivo Perfusion Approaches. Investigative Ophthalmology & Visual Science, 65(14), 32. [Link]

-

Zhang, R., & Li, Y. (2023). Extracellular-Matrix Mechanics Regulate the Ocular Physiological and Pathological Activities. International journal of molecular sciences, 24(14), 11802. [Link]

-

Anthony, T. L., Pierce, K. L., & Regan, J. W. (1998). Prostaglandin F2 alpha receptors in the human trabecular meshwork. Investigative ophthalmology & visual science, 39(1), 93–100. [Link]

Sources

- 1. evicr.net [evicr.net]

- 2. mdpi.com [mdpi.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. An ex vivo model of human corneal rim perfusion organ culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased matrix metalloproteinases 1, 2, and 3 in the monkey uveoscleral outflow pathway after topical prostaglandin F(2 alpha)-isopropyl ester treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Prostaglandins increase proMMP-1 and proMMP-3 secretion by human ciliary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Hydrolysis of PGF2α Isopropyl Ester

This guide provides a comprehensive examination of the pharmacokinetic profile and the critical activation mechanism of Prostaglandin F2α isopropyl ester (PGF2α-IE), a foundational molecule in the development of prostaglandin analogs for glaucoma management. Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with field-proven experimental insights to elucidate the journey of this prodrug from topical administration to therapeutic action.

Preamble: The Rationale for Esterification

Prostaglandin F2α (PGF2α) was identified as a potent ocular hypotensive agent, yet its clinical utility was hampered by poor corneal penetration due to its hydrophilic nature.[1][2] The strategic esterification of the C-1 carboxylic acid group with an isopropyl moiety creates PGF2α-IE, a more lipophilic prodrug.[3][4][5] This chemical modification significantly enhances its ability to traverse the lipid-rich corneal epithelium, a critical first step for therapeutic efficacy.[6] The success of this approach paved the way for the development of modern prostaglandin analogs like latanoprost, which are now first-line treatments for glaucoma.[7][8][9][10] This guide dissects the intricate processes that govern the absorption, distribution, metabolism, and excretion (ADME) of PGF2α-IE, with a special focus on the enzymatic hydrolysis that unlocks its therapeutic potential.

Part 1: The Pharmacokinetic Trajectory of PGF2α Isopropyl Ester

The clinical efficacy of topically administered PGF2α-IE is dictated by its ability to reach the target tissues—primarily the ciliary body—in its biologically active free acid form. This journey is governed by its unique pharmacokinetic properties.

Absorption: Overcoming the Corneal Barrier

Topical instillation into the conjunctival sac initiates the drug's path. The increased lipophilicity of the isopropyl ester form is paramount for effective absorption.

-

Corneal Penetration: The corneal epithelium is the primary barrier to intraocular drug delivery. Studies have demonstrated that the corneal penetration of natural prostaglandins is inherently poor.[1][2] PGF2α-IE, however, shows significantly higher corneal penetration compared to its parent compound, PGF2α.[1][2] This enhanced permeability is the cornerstone of its design as a prodrug.

-

First-Pass Metabolism: As PGF2α-IE traverses the cornea, it undergoes "first-pass metabolism."[1][2] This is not a process of elimination but rather of activation. Esterase enzymes present in high concentrations within the cornea hydrolyze the isopropyl ester, converting the inactive prodrug into the pharmacologically active PGF2α free acid.[6][11][12][13]

Table 1: Comparative Corneal Permeability of PGF2α and its Ester Prodrugs

| Compound | Apparent Permeability Coefficient (Papp) (cm/sec) | Source |

|---|---|---|

| PGF2α | 1.65 x 10⁻⁶ to 2.38 x 10⁻⁶ | [1][2] |

| PGF2α Isopropyl Ester | Higher than PGF2α (specific value varies by study) | [1] |

| Other PGF2α Esters | 5.1 x 10⁻⁶ to 11.0 x 10⁻⁶ |[11] |

This table summarizes data from in vitro studies using human or porcine corneas, illustrating the improved permeability of ester prodrugs.

Distribution: Reaching the Target

Following its conversion in the cornea, the active PGF2α acid enters the aqueous humor and distributes to surrounding ocular tissues.

-

Aqueous Humor Kinetics: The concentration of the active moiety in the aqueous humor is critical for its therapeutic effect. Peak concentrations are typically reached within 1-2 hours after topical administration.[9]

-

Tissue Distribution: The active acid distributes to the iris, ciliary body, and choroid.[14] The primary therapeutic effect—increased uveoscleral outflow—is mediated by the binding of PGF2α to FP receptors on the ciliary muscle.[7][8]

-

Systemic Exposure: Systemic absorption of the active drug is minimal. Any PGF2α acid that enters the systemic circulation is rapidly metabolized in the liver and lungs, resulting in a very short plasma half-life and a low risk of systemic side effects.[10]

Metabolism: Activation and Inactivation

The metabolism of PGF2α-IE is a two-stage process: an initial activation via hydrolysis in the eye, followed by systemic inactivation.

-

Activation (Hydrolysis): As detailed in Part 2, the conversion of PGF2α-IE to PGF2α acid is the essential metabolic step for pharmacological activity. This occurs predominantly in the cornea.[9][14]

-

Inactivation: The active PGF2α acid that reaches the systemic circulation is rapidly catabolized through pathways common to endogenous prostaglandins, including beta-oxidation and omega-oxidation, primarily in the liver.

Excretion

The inactive metabolites generated from the systemic breakdown of PGF2α are primarily eliminated from the body via the kidneys and excreted in the urine.

Part 2: In Vivo Hydrolysis - The Activation Gateway

The therapeutic utility of PGF2α-IE is entirely dependent on its efficient conversion to the active PGF2α acid. This bioconversion is a classic example of a prodrug strategy.

The Enzymology of Activation

The hydrolysis of the ester bond is catalyzed by a class of enzymes known as carboxylesterases (CE) .[15]

-

Enzyme Specificity: These enzymes are abundant in ocular tissues, particularly the cornea.[14] While CE is the primary enzyme responsible, other esterases like butyrylcholinesterase (BuCHE) may contribute to a lesser extent.[15]

-

Reaction Site: The hydrolysis occurs at the C-1 position, cleaving the isopropyl ester to yield the free carboxylic acid, which is the active form that binds to the prostaglandin FP receptor.

Anatomical Sites of Hydrolysis

While hydrolysis can occur in several ocular tissues, the cornea serves as the primary site of activation.

-

Cornea: Possesses the highest rate of hydrolytic activity, ensuring that a significant portion of the prodrug is converted before reaching the anterior chamber.[14]

-

Other Tissues: The ciliary body, conjunctiva, and choroid also demonstrate significant hydrolytic activity, contributing to the overall pool of the active drug.[14] The aqueous humor itself has minimal to no hydrolytic capability.[14]

The rate of hydrolysis is a critical factor. An unfavorably rapid conversion in superficial tissues like the conjunctiva could lead to a higher concentration of the active acid on the ocular surface, potentially contributing to side effects such as conjunctival hyperemia.[15]

Part 3: Key Methodologies and Protocols

The study of PGF2α-IE pharmacokinetics and hydrolysis relies on robust in vitro and in vivo models coupled with sensitive analytical techniques.

Experimental Protocol: In Vitro Corneal Permeation and Hydrolysis Assay

This protocol is designed to simultaneously assess the corneal penetration of the prodrug and its conversion to the active acid.

Objective: To determine the apparent permeability coefficient (Papp) of PGF2α-IE and quantify the formation of PGF2α acid.

Materials:

-

Freshly excised porcine or human corneas

-

Modified Ussing-type perfusion chambers

-

Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O₂ / 5% CO₂

-

PGF2α-IE and PGF2α acid analytical standards

-

HPLC or LC-MS/MS system

Methodology:

-

Chamber Setup: Mount the excised cornea between the two halves of the perfusion chamber, separating the donor (epithelial side) and receiver (endothelial side) compartments.

-

Equilibration: Fill both compartments with pre-warmed, gassed KRB and allow the tissue to equilibrate for 30 minutes at 37°C.

-

Dosing: Replace the KRB in the donor compartment with a dosing solution containing a known concentration of PGF2α-IE.

-

Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240 minutes), collect aliquots from the receiver compartment. A small sample can also be taken from the donor compartment at the beginning and end to confirm stability.

-

Sample Analysis: Analyze the samples from the receiver compartment using a validated HPLC or LC-MS/MS method to quantify the concentrations of both the parent prodrug (PGF2α-IE) and the hydrolyzed metabolite (PGF2α acid).[16][17]

-

Calculation:

-

Calculate the cumulative amount of drug (prodrug + metabolite) that has permeated into the receiver chamber over time.

-

The permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the steady-state flux, A is the surface area of the cornea, and C₀ is the initial concentration in the donor chamber.

-

The rate of hydrolysis can be determined by the ratio of PGF2α acid to total drug in the receiver compartment at each time point.

-

Experimental Protocol: Ocular Tissue Homogenate Hydrolysis Assay

Objective: To determine the rate of enzymatic hydrolysis of PGF2α-IE in various ocular tissues.

Materials:

-

Human or animal ocular tissues (cornea, iris-ciliary body, conjunctiva, aqueous humor)

-

Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Tissue homogenizer

-

PGF2α-IE stock solution

-

Incubator/water bath at 37°C

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Methodology:

-

Tissue Preparation: Dissect and weigh fresh ocular tissues. Homogenize each tissue in a known volume of ice-cold buffer.

-

Protein Quantification: Determine the total protein concentration of each tissue homogenate using a standard method (e.g., Bradford assay).

-

Incubation: Pre-warm aliquots of the tissue homogenate to 37°C. Initiate the reaction by adding a small volume of PGF2α-IE stock solution to achieve the desired final concentration.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding an aliquot of the incubation mixture to a tube containing quenching solution.

-

Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Quantify the disappearance of the parent PGF2α-IE and the formation of the PGF2α acid metabolite using LC-MS/MS.[14]

-

Data Expression: The rate of hydrolysis can be expressed as pmol of metabolite formed per minute per mg of protein.

Part 4: Visualizations and Data Summary

Diagrams

Sources

- 1. Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penetration of Natural Prostaglandins and Their Ester Prodrugs and Analogs Across Human Ocular Tissues in Vitro | Semantic Scholar [semanticscholar.org]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Prostaglandin F2? isopropyl ester - Biochemicals - CAT N°: 16030 [bertin-bioreagent.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 9. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mironova.com [mironova.com]

- 11. Corneal permeability to and ocular metabolism of phenyl substituted prostaglandin esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Studies on a novel series of acyl ester prodrugs of prostaglandin F2 alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

PGF2alpha isopropyl ester receptor binding affinity and selectivity.

An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity of PGF2α Isopropyl Ester

Introduction: The Prodrug Strategy in Ocular Hypotensive Therapy

Prostaglandin F2α (PGF2α) is a biologically active lipid compound that exerts a wide range of physiological effects by interacting with its cognate receptor, the prostaglandin F (FP) receptor.[1][2] In ophthalmology, its ability to reduce intraocular pressure (IOP) by enhancing the outflow of aqueous humor has been a cornerstone of glaucoma therapy.[3][4] However, the inherent polarity of PGF2α, due to its carboxylic acid group, limits its ability to penetrate the lipophilic corneal epithelium.

To overcome this pharmacokinetic barrier, a prodrug strategy was employed, leading to the synthesis of PGF2α isopropyl ester.[5][6][7] Esterification of the carboxylic acid with an isopropyl group significantly increases the molecule's lipophilicity, facilitating greater absorption through the cornea.[5][6] Once inside the eye, corneal esterases rapidly hydrolyze the ester bond, releasing the biologically active PGF2α free acid.[5][8][9] This guide provides a detailed examination of the critical pharmacodynamic properties of this active metabolite: its high-affinity binding to the FP receptor and its selectivity profile across the prostanoid receptor family. Understanding these molecular interactions is fundamental for researchers and drug development professionals aiming to design next-generation ocular hypotensive agents with improved efficacy and safety profiles.

Primary Target Interaction: The FP Receptor

The therapeutic effect of PGF2α is mediated through its interaction with the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][10] The active PGF2α acid is a potent and selective full agonist at this receptor.[9] The strength of this interaction, or binding affinity, is a key determinant of the drug's potency.

FP Receptor Signaling Cascade

Activation of the FP receptor by PGF2α initiates a well-defined intracellular signaling cascade. The receptor primarily couples to the Gq/11 family of G-proteins.[2] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][10][11][12] This rise in intracellular calcium is the proximate signal for various cellular responses, including the contraction of smooth muscle cells in the eye's ciliary body, which is thought to remodel the extracellular matrix and increase uveoscleral outflow of aqueous humor.[3][10][13]

Receptor Selectivity Profile: Minimizing Off-Target Effects

While high affinity for the target receptor is crucial for potency, high selectivity is paramount for safety. Prostanoids mediate a vast array of physiological functions through a family of distinct receptors (DP, EP, FP, IP, TP). Cross-reactivity of a drug with other prostanoid receptors can lead to undesirable side effects. For instance, activation of EP receptors can be associated with ocular inflammation and pain. Therefore, a successful therapeutic agent must demonstrate a strong binding preference for the FP receptor over other subtypes.

The active acid of PGF2α isopropyl ester and its more advanced analogs, such as travoprost acid and latanoprost acid, have been extensively characterized and show a highly desirable selectivity profile. They bind to the FP receptor with high affinity (nanomolar range) while exhibiting significantly lower affinity (micromolar range or weaker) for other prostanoid receptors.[14] This high degree of selectivity ensures that the therapeutic action is precisely targeted, minimizing the risk of off-target side effects.[4]

Comparative Binding Affinities (Ki, nM)

The following table summarizes the binding affinities (Ki values) for the active acid forms of several PGF2α analogs across the prostanoid receptor family. A lower Ki value indicates a higher binding affinity.

| Compound (Active Acid) | FP | EP1 | EP3 | DP | IP | TP | Reference |

| PGF2α | ~1-5 | ~120 | ~300 | >1000 | >1000 | >1000 | [15][16] |

| Travoprost Acid | 35 | 9540 | 3501 | 52,000 | >90,000 | 121,000 | [14] |

| Latanoprost Acid | 98 | - | - | - | - | - | [14] |

| Bimatoprost Acid | 83 | 95 | 387 | - | - | - | [14] |

Note: Data is compiled from various studies and experimental conditions may differ. Bimatoprost acid shows notable affinity for EP1 and EP3 receptors in addition to the FP receptor, making it less selective than travoprost acid.[14]

Methodologies for Pharmacological Characterization

Determining the binding affinity and selectivity of a compound requires robust and validated experimental protocols. Radioligand binding assays are the gold standard for quantifying receptor affinity, while functional assays confirm that this binding translates into a biological response.[17][18]

Experimental Protocol 1: Competitive Radioligand Binding Assay

Causality: This assay quantifies the ability of an unlabeled test compound (PGF2α acid) to compete with a radiolabeled ligand (e.g., [³H]PGF2α) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined, from which the equilibrium dissociation constant (Ki) is calculated. This provides a direct measure of binding affinity.

Step-by-Step Methodology:

-

Membrane Preparation: Culture HEK293 cells stably expressing the human FP receptor (or other target prostanoid receptors for selectivity screening). Harvest the cells and homogenize them in a cold buffer to lyse the cells. Centrifuge the homogenate at high speed to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of the radioligand (e.g., [³H]PGF2α, typically near its Kd value).

-

A serial dilution of the unlabeled test compound (PGF2α acid).

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor, e.g., 10 µM cold PGF2α).

-

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through.

-

Quantification: Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand. Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total binding) - (Non-specific binding).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol 2: Calcium Mobilization Functional Assay

Causality: This assay directly measures the functional consequence of FP receptor activation—the increase in intracellular calcium.[11][12] By using a calcium-sensitive fluorescent dye, the agonist activity and potency (EC50) of the test compound can be quantified in real-time, validating that receptor binding leads to the expected downstream signaling.

Step-by-Step Methodology:

-

Cell Preparation: Plate HEK293 cells stably expressing the FP receptor in a 96- or 384-well black-walled, clear-bottom plate. Allow cells to adhere and grow overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

-

Compound Addition: Prepare serial dilutions of the test compound (PGF2α acid) in the assay buffer.

-

Measurement: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument first measures the baseline fluorescence of each well. It then automatically adds the test compounds from a source plate and immediately begins recording the change in fluorescence over time as intracellular calcium levels rise.

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the log concentration of the test compound.

-

Fit the data using non-linear regression (sigmoidal dose-response curve) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

-

Conclusion: A Profile of a Potent and Selective Ocular Therapeutic

The pharmacological profile of PGF2α isopropyl ester, through its active acid metabolite, exemplifies the key attributes of a successful targeted therapeutic. Its high-affinity binding to the FP receptor ensures potent agonist activity at low nanomolar concentrations, leading to a robust reduction in intraocular pressure.[10][19] Crucially, its high selectivity for the FP receptor over other prostanoid subtypes minimizes the potential for mechanism-based side effects, resulting in a favorable therapeutic index. The rigorous application of methodologies such as radioligand binding and functional calcium mobilization assays is indispensable for elucidating this affinity and selectivity profile. This detailed characterization not only validates the compound's mechanism of action but also provides a foundational framework for the structure-activity relationship studies that drive the development of new and improved glaucoma therapies.

References

-

Kelly, C. R., et al. (2003). Travoprost in the management of open-angle glaucoma and ocular hypertension. Clinical Ophthalmology, 2009:3 137–151. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Latanoprost?. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Travoprost. PubChem. Available at: [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-61. Available at: [Link]

-

Wikipedia. (n.d.). Latanoprost. Available at: [Link]

-

Chemignition Laboratory. (2025). Bimatoprost: Structure, Properties, Pharmacology, and Safety. Available at: [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

-

Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-15. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Latanoprostene Bunod?. Available at: [Link]

-

MedCentral. (n.d.). Latanoprost: uses, dosing, warnings, adverse events, interactions. Available at: [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. Available at: [Link]

-

Hellberg, M. R., et al. (2002). Preclinical Efficacy of Travoprost, a Potent and Selective FP Prostaglandin Receptor Agonist. Journal of Ocular Pharmacology and Therapeutics. Available at: [Link]

-

Patsnap Synapse. (2024). What are PTGFR modulators and how do they work?. Available at: [Link]

-

Woodward, D. F., et al. (2001). The pharmacology of bimatoprost (Lumigan). Survey of Ophthalmology, 45 Suppl 4, S337-45. Available at: [Link]

-

MedSimplified. (2024). PHARMACOLOGY OF Latanoprost (Latanoprost Or Xalatan; Overview, Pharmacokinetics, Mechanism of action). YouTube. Available at: [Link]

-

Stjernschantz, J. (1998). Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids. Acta Physiologica Scandinavica. Supplementum, 642, 91-6. Available at: [Link]

-

Sharif, N. A., et al. (2013). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 168(3), 555-573. Available at: [Link]

-

Liang, Y., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 154(5), 1079–1093. Available at: [Link]

-

Stjernschantz, J. W. (2001). From PGF2a-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan The Proctor Lecture. Investigative Ophthalmology & Visual Science, 42(6), 1134-45. Available at: [Link]

-

Eurofins DiscoverX. (2020). GPCR Assays. YouTube. Available at: [Link]

-

Chen, M., et al. (1998). Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha. Journal of Biological Chemistry, 273(37), 23904-10. Available at: [Link]

-

Jones, R. L., et al. (2018). Competition binding assays for different recombinant human prostanoid receptors. ResearchGate. Available at: [Link]

-

Stjernschantz, J. W. (2001). From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan The Proctor Lecture. Investigative Ophthalmology & Visual Science, 42(6), 1134-1145. Available at: [Link]

-

Sharif, N. A., et al. (2013). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 168(3), 555–573. Available at: [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]

-

Sharif, N. A., et al. (2003). Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: Real-time FLIPR-based intracellular Ca(2+) mobilization studies. Journal of Ocular Pharmacology and Therapeutics, 19(5), 487-99. Available at: [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. Available at: [Link]

-

Sharif, N. A., et al. (2001). Bimatoprost and its free acid are prostaglandin FP receptor agonists. European Journal of Pharmacology, 432(2-3), 211-3. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). travoprost. Available at: [Link]

-

Rao, C. V. (1976). Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes. Molecular and Cellular Endocrinology, 6(1), 1-16. Available at: [Link]

-

Bito, L. Z., & Stjernschantz, J. (2001). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Investigative Ophthalmology & Visual Science, 42(6), 1134-45. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Prostaglandin Receptor Binding. Available at: [Link]

-

Hess, H. J., et al. (1981). Luteolytic potency of PGD and PGF2 alpha derivatives. Prostaglandins, 21(4), 653-61. Available at: [Link]

-

Bertin Bioreagent. (n.d.). Prostaglandin F2? isopropyl ester. Available at: [Link]

Sources

- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 3. medcentral.com [medcentral.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. biocat.com [biocat.com]

- 8. Latanoprost - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and properties of PGF2alpha isopropyl ester.

An In-depth Technical Guide to PGF2alpha Isopropyl Ester: Chemical Structure, Properties, and Therapeutic Application

Introduction

Prostaglandin F2alpha (PGF2α) isopropyl ester is a synthetic, esterified derivative of the naturally occurring prostaglandin PGF2α. While PGF2α itself demonstrated potent intraocular pressure (IOP)-lowering effects, its clinical utility was hampered by poor corneal penetration and significant side effects like irritation and conjunctival hyperemia.[1] The development of the isopropyl ester derivative, most notably as the drug Latanoprost, marked a pivotal advancement in the medical management of glaucoma and ocular hypertension.[1][2]

This molecule is a classic example of a prodrug strategy, where the esterification of the carboxylic acid group creates a more lipophilic compound.[3] This enhanced lipophilicity facilitates penetration across the cornea.[3][4] Once inside the eye, endogenous esterase enzymes hydrolyze the ester bond, releasing the biologically active PGF2α analog free acid, which then exerts its therapeutic effect.[2] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to PGF2α isopropyl ester, intended for researchers and professionals in drug development.

Chemical Structure and Nomenclature

The precise chemical arrangement and stereochemistry of PGF2α isopropyl ester are fundamental to its biological activity.

IUPAC Name: propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate.[5]

The structure consists of a cyclopentane ring with two aliphatic side chains, characteristic of prostanoids. Key features include:

-

Ester Group: The isopropyl ester at the C-1 carboxyl group significantly increases the molecule's lipophilicity compared to the parent free acid.[6]

-

Hydroxyl Groups: Hydroxyl groups at C-9, C-11, and C-15 are crucial for receptor binding and biological activity.

-

Stereochemistry: The specific stereoconfiguration of the chiral centers is essential for its high-affinity binding to the prostaglandin F (FP) receptor.

Caption: Signaling Pathway for IOP Reduction by PGF2alpha Analogs.

Pharmacokinetics: Ocular and Systemic Profile

The pharmacokinetic profile is characterized by effective local delivery and rapid systemic clearance, which minimizes the risk of systemic side effects.

[7]* Absorption: Following topical administration, the isopropyl ester prodrug is rapidly absorbed through the cornea. P[8]eak concentrations of the active acid in the aqueous humor are typically reached about 2 hours after administration. *[8] Distribution: The active acid is distributed primarily within the anterior segment of the eye. Systemic absorption is low, and any drug that reaches the bloodstream is at a very low concentration. T[2]he volume of distribution is approximately 0.16 L/kg. *[2] Metabolism: As noted, the primary metabolic step is hydrolysis to the active acid in the cornea. T[8]he small amount of active acid that reaches systemic circulation is rapidly metabolized in the liver via fatty acid β-oxidation into inactive 1,2-dinor and 1,2,3,4-tetranor metabolites. *[2][8] Excretion: The elimination from plasma is rapid, with a half-life of approximately 17 minutes. T[8]he inactive metabolites are primarily excreted by the kidneys, with about 88% of a dose recovered in the urine.

[2]| Pharmacokinetic Parameter | Value | Reference(s) | | :--- | :--- | :--- | | Time to Peak Concentration (Aqueous Humor) | ~2 hours | |[8] | Onset of IOP Reduction | 3 - 4 hours | |[8] | Maximum IOP Reduction | 8 - 12 hours | |[8] | Duration of Action | > 24 hours | |[8] | Systemic Plasma Half-life (t1/2) | ~17 minutes | |[8] | Systemic Clearance | ~7 mL/min/kg | |[2][8]

Analytical Methodologies

Accurate quantification of PGF2α isopropyl ester and its active acid metabolite in biological matrices (e.g., aqueous humor, plasma) and pharmaceutical formulations is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection is the most common analytical approach.

[9][10][11]Protocol: Quantification by HPLC-UV

This protocol provides a general methodology for the analysis of PGF2α analogs.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the pre-treated sample (e.g., acidified urine or plasma).

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute the analyte using an appropriate organic solvent like methanol or acetonitrile.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

-

[9]2. Chromatographic Separation:

- HPLC System: A standard HPLC system with a UV detector.

- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used. [9] * Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

- Flow Rate: Typically 0.8 - 1.2 mL/min.

- Injection Volume: 10 - 50 µL.

-

Detection:

-

Detector: UV-Vis or Diode Array Detector (DAD).

-

Wavelength: Prostaglandins lack a strong chromophore, so detection is typically performed at low UV wavelengths (~200-210 nm).

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in the unknown samples.

-

Caption: General Workflow for HPLC Analysis of PGF2alpha Analogs.

Clinical Efficacy and Safety

PGF2α isopropyl ester (as Latanoprost) is a first-line therapy for open-angle glaucoma and ocular hypertension due to its potent IOP-lowering effect and convenient once-daily dosing.

[12][13]* Efficacy: Clinical trials have consistently shown that once-daily administration of 0.005% Latanoprost reduces IOP by 25-35% from baseline. T[13][14][15]he effect is sustained over long-term treatment without evidence of tachyphylaxis (loss of effect over time). I[12][14]t has proven effective across diverse patient populations and types of open-angle glaucoma.

[14][16]* Safety and Adverse Effects: The drug is generally well-tolerated. The adverse effects are primarily local and related to its biological mechanism.

- Common: Conjunctival hyperemia (redness), stinging or irritation upon instillation, and foreign body sensation. [12][16][17] * Pigmentary Changes: A well-documented side effect is a gradual, often irreversible, increase in the brown pigmentation of the iris, particularly in individuals with multicolored irides (e.g., green-brown, blue-brown). T[14]his is due to increased melanin content in stromal melanocytes.

- Eyelash Changes: Increased length, thickness, and darkening of eyelashes are also common.

- Systemic Side Effects: Systemic side effects are rare due to low systemic absorption and rapid metabolism.

PGF2α isopropyl ester represents a landmark achievement in ophthalmic drug design, effectively leveraging a prodrug strategy to overcome the delivery barriers of the cornea. By masking the hydrophilic carboxylic acid, the ester form enhances lipophilicity and penetration, allowing for the efficient delivery of the active PGF2α analog to its target FP receptors within the eye. Its potent IOP-lowering mechanism, favorable pharmacokinetic profile, and manageable side effects have established it as a cornerstone in the management of glaucoma, significantly improving the ability of clinicians to preserve vision in millions of patients worldwide.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5311221, Latanoprost. Available from: [Link].

-

Mishima, K., et al. (2000). Efficacy and safety of latanoprost eye drops for glaucoma treatment: a 1-year study in Japan. Japanese Journal of Ophthalmology, 44(1), 33-38. Available from: [Link].

-

Alm, A., et al. (1997). Latanoprost, a prostaglandin analog, for glaucoma therapy. Efficacy and safety after 1 year of treatment in 198 patients. Ophthalmology, 104(8), 1318-1327. Available from: [Link].

-

Grönvald, F. C., et al. (2020). An Evaluation of the Physicochemical Properties of Preservative-Free 0.005% (w/v) Latanoprost Ophthalmic Solutions, and Their In Vitro Effects on Primary Cultured Human Conjunctival Goblet Cells. Current Eye Research, 45(11), 1348-1355. Available from: [Link].

-

Stjernschantz, J. (2001). From PGF2α-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan. Investigative Ophthalmology & Visual Science, 42(6), 1134-1145. Available from: [Link].

-

Sharif, N. A., et al. (2024). Latanoprost. In: StatPearls. StatPearls Publishing. Available from: [Link].

-

Grönvald, F. C., et al. (2020). Impact of benzalkonium chloride-preserved and preservative-free latanoprost eye drops on cultured human conjunctival goblet cells upon acute exposure and differences in physicochemical properties of the eye drops. Acta Ophthalmologica, 98(7), 711-718. Available from: [Link].

-

Holm, N., & Kessel, L. (2017). The physical properties of generic latanoprost ophthalmic solutions are not identical. Acta Ophthalmologica, 95(4), 403-407. Available from: [Link].

-

Malhotra, C., et al. (2020). Physiochemical Properties and Cytotoxicity of a Benzalkonium Chloride-Free, Micellar Emulsion Ophthalmic Formulation of Latanoprost. Clinical Ophthalmology, 14, 3073-3081. Available from: [Link].

-

Holm, N., & Kessel, L. (2017). The physical properties of generic latanoprost ophthalmic solutions are not identical. Acta Ophthalmologica, 95(4), 403-407. Available from: [Link].

-

Chen, R., et al. (2015). Meta-analysis of the efficacy and safety of latanoprost monotherapy in patients with angle-closure glaucoma. Journal of Glaucoma, 24(7), 532-539. Available from: [Link].

-

Villumsen, J., & Alm, A. (1989). Effects of topically applied PGF2 alpha and its isopropylester on normal and glaucomatous human eyes. Acta Ophthalmologica, 67(S191), 25-33. Available from: [Link].

-

Bito, L. Z., et al. (1987). The ocular pharmacokinetics of eicosanoids and their derivatives. 1. Comparison of ocular eicosanoid penetration and distribution following the topical application of PGF2 alpha, PGF2 alpha-1-methyl ester, and PGF2 alpha-1-isopropyl ester. Experimental Eye Research, 44(2), 217-226. Available from: [Link].

-

Thomas, R., et al. (2005). Efficacy and Safety of Latanoprost for Glaucoma Treatment: A Three-Month Multicentric Study in India. Indian Journal of Ophthalmology, 53(1), 27-32. Available from: [Link].

-

Los Angeles Hub. (2025). Discover the Benefits of Latanoprost Eye Drops for Effective Glaucoma Treatment. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 129373284, 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester. Available from: [Link].

-

Eiríksdóttir, B., et al. (2022). Aqueous Prostaglandin Eye Drop Formulations. Pharmaceutics, 14(10), 2167. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5283107, 17-phenyl-trinor-PGF2alpha isopropyl ester. Available from: [Link].

-

Sjoquist, B., & Stjernschantz, J. (2002). In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues. Investigative Ophthalmology & Visual Science, 43(13), 359. Available from: [Link].

-

Wang, R. F., et al. (1989). Effects of prostaglandins F2 alpha, A2, and their esters in glaucomatous monkey eyes. Investigative Ophthalmology & Visual Science, 30(8), 1748-1754. Available from: [Link].

-

Camras, C. B., et al. (1991). Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients. Ophthalmology, 98(7), 1025-1031. Available from: [Link].

-

Villumsen, J., & Alm, A. (1989). Prostaglandin F2 alpha-isopropylester eye drops: effect on intraocular pressure in open-angle glaucoma. British Journal of Ophthalmology, 73(12), 975-979. Available from: [Link].

-

Zhang, Z., et al. (2020). General synthesis of PGF2α. ResearchGate. Available from: [Link].

-

Coulthard, G., et al. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489(7415), 278-281. Available from: [Link].

-

Stjernschantz, J. (2001). From PGF2a-Isopropyl Ester to Latanoprost: A Review of the Development of Xalatan The Proctor Lecture. ResearchGate. Available from: [Link].

-

NPTEL-NOC IITM. (2022). Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork). YouTube. Available from: [Link].

-

Villumsen, J., & Alm, A. (1987). Prostaglandin F2 alpha-isopropylester eye drops: effects in normal human eyes. Acta Ophthalmologica, 65(4), 419-425. Available from: [Link].

-

Kim, H., et al. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 251, 116788. Available from: [Link].

-

Crawford, K., & Kaufman, P. L. (1991). Dose-related Effects of Prostaglandin F2 Alpha Isopropylester on Intraocular Pressure, Refraction, and Pupil Diameter in Monkeys. Investigative Ophthalmology & Visual Science, 32(3), 510-519. Available from: [Link].

-

Gabelt, B. T., & Kaufman, P. L. (1989). Prostaglandin F2 alpha isopropyl ester versus iloprost phenacyl ester in rabbit and beagle eyes. Experimental Eye Research, 49(3), 387-402. Available from: [Link].

-

Chen, Y., et al. (2018). Comparison of LC-MS/MS methods for 8-isoPGF2α analysis. ResearchGate. Available from: [Link].

-

Li, H., et al. (2012). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. International Journal of Molecular Sciences, 13(7), 8685-8696. Available from: [Link].

-

Patel, A., et al. (2013). A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS. DARU Journal of Pharmaceutical Sciences, 21(1), 69. Available from: [Link].

Sources

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ocular pharmacokinetics of eicosanoids and their derivatives. 1. Comparison of ocular eicosanoid penetration and distribution following the topical application of PGF2 alpha, PGF2 alpha-1-methyl ester, and PGF2 alpha-1-isopropyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester | C24H42O5 | CID 129373284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of latanoprost eye drops for glaucoma treatment: a 1-year study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discover the Benefits of Latanoprost Eye Drops for Effective Glaucoma Treatment - Los Angeles Hub [wdch10.laphil.com]